2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring fused to a benzaldehyde moiety, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) as a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Another method involves the use of N,N-dimethylformamide (DMF) and sulfur as reagents. In this approach, o-phenylenediamine reacts with benzaldehyde in the presence of DMF and sulfur to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and solvents may vary to optimize yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(1H-Benzo[d]imidazol-2-yl)benzoic acid.
Reduction: 2-(1H-Benzo[d]imidazol-2-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the activity of certain protein kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
2-(1H-Benzimidazol-2-yl)benzoic acid: Oxidized form of 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde.
2-(1H-Benzimidazol-2-yl)benzyl alcohol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of a benzimidazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)16-14/h1-9H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLDHXKHSIPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.